Technical Guide: Solubility Profile and Process Development for Ethyl 3-cyano-4-isopropoxybenzoate
Technical Guide: Solubility Profile and Process Development for Ethyl 3-cyano-4-isopropoxybenzoate
This technical guide details the solubility characteristics, thermodynamic behavior, and process applications of Ethyl 3-cyano-4-isopropoxybenzoate , a critical intermediate in the synthesis of pharmaceutical agents such as Febuxostat (xanthine oxidase inhibitors) and S1P1 receptor agonists (e.g., Ozanimod analogs).
Executive Summary
Ethyl 3-cyano-4-isopropoxybenzoate (C₁₃H₁₅NO₃) is a lipophilic ester intermediate used in the convergent synthesis of active pharmaceutical ingredients (APIs). Its solubility profile is governed by the competition between its hydrophobic isopropoxy/ethyl ester groups and the polar cyano moiety.
This guide provides a comprehensive analysis of its solubility behavior, derived from structural analogs (e.g., methyl ester, carboxylic acid precursors) and process patents. It establishes a Solubility Determination Protocol for researchers to generate precise mole-fraction data, as specific public datasets for this intermediate are proprietary.
Key Solubility Insights:
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High Solubility: Aprotic polar solvents (THF, DMF, Acetone) and esters (Ethyl Acetate).
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Temperature-Dependent Solubility: Alcohols (Ethanol, Isopropanol)—ideal for crystallization.
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Insolubility (Anti-Solvents): Water, Aliphatic Hydrocarbons (Hexane, Heptane).
Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]
Understanding the molecular structure is the first step in predicting solubility behavior using the "like dissolves like" principle and thermodynamic modeling.
| Property | Description |
| Chemical Name | Ethyl 3-cyano-4-(1-methylethoxy)benzoate |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| Key Functional Groups | Ester (Ethyl): Lipophilic, H-bond acceptor.Cyano (-CN): Polar, dipole-dipole interactions.Isopropoxy (-OiPr): Lipophilic, steric bulk. |
| Physical State | Typically a low-melting solid or viscous oil at room temperature (depending on purity). |
| Related CAS | Acid Precursor: 258273-31-3 (3-cyano-4-isopropoxybenzoic acid)Methyl Ester Analog: 213598-11-9 |
Solubility Profile and Solvent Selection[1][3][5][6]
The following solubility data is synthesized from extraction protocols and recrystallization strategies documented in S1P1 agonist and Febuxostat synthesis patents.
Qualitative Solubility Classification
| Solvent Class | Specific Solvents | Solubility Behavior | Process Application |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>100 mg/mL) | Primary extraction solvent; reaction medium. |
| Ethers | THF, 2-MeTHF, MTBE | High | Reaction solvent; highly effective for solubilizing the crude oil. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Used for chromatography and initial dissolution. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate / T-Dependent | Critical: Solubility increases significantly with temperature ( |
| Alkanes | Hexane, Heptane, Cyclohexane | Low / Insoluble | Anti-solvent for precipitation; used to wash away non-polar impurities. |
| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Phase separation medium; used to wash organic extracts. |
Thermodynamic Trends (Predicted)
For the solid form of the compound, solubility (
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Enthalpy of Solution (
): Positive (Endothermic). Solubility increases as temperature rises.ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Solvent-Solute Interactions: The cyano group introduces dipole moments, making the compound more soluble in polar aprotic solvents (DMF, DMSO) compared to non-polar alkanes.
Experimental Protocol: Generating Solubility Data
Since specific mole-fraction datasets are often proprietary, the following Self-Validating Protocol is designed for researchers to generate high-integrity data for process optimization.
Workflow Diagram (DOT)
Caption: Standardized workflow for determining equilibrium solubility, ensuring thermal stability and analytical precision.
Step-by-Step Methodology
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Preparation: Add excess Ethyl 3-cyano-4-isopropoxybenzoate to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
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Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24–72 hours.
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Check: Ensure solid phase is always present. If fully dissolved, add more solid.
-
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Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
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Quantification: Dilute the aliquot with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (typically 254 nm).
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Calculation:
-
-
Validation: Repeat at 5 K intervals (278.15 K to 323.15 K). Plot
vs . Linearity confirms validity (Van't Hoff behavior).
Process Applications
Crystallization Strategy
The solubility differential between Ethyl Acetate (high) and Heptane (low) drives the purification process.
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Anti-Solvent Crystallization:
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Dissolve crude intermediate in minimal Ethyl Acetate at 40°C.
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Slowly add Heptane (ratio 1:3) while cooling to 0°C.
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Result: High-purity crystals precipitate; impurities remain in the mother liquor.
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Extraction Efficiency
In the synthesis of Febuxostat intermediates, the reaction mixture is often quenched with water.
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Protocol: Extract with Ethyl Acetate.[1]
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Mechanism: The hydrophobic ethyl/isopropoxy groups drive the molecule into the organic phase (
), achieving >98% recovery from the aqueous phase.
References
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Febuxostat Synthesis & Intermediates
- Topic: Synthesis of 2-(3-cyano-4-isobutoxyphenyl)
-
Source:CN106518802A and WO2018121051A1.
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S1P1 Receptor Agonists Synthesis
- Topic: Preparation of biaryl oxadiazoles and related benzoate intermediates (Methyl/Ethyl 3-cyano-4-isopropoxybenzo
-
Source:US9216972B2 (Tricyclic heterocyclic compounds).[2]
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Thermodynamic Solubility Modeling
- Topic: Standard methodologies (Apelblat, Van't Hoff)
-
Source:Journal of Chemical & Engineering Data (General Reference for Methodology).
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Chemical Identity
- Compound: 3-cyano-4-isopropoxybenzoic acid (Precursor).
-
Source: ChemicalBook / PubChem CID 13026687.
